

Spectroscopic Profile of 2-(Methylthio)naphthalene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-(Methylthio)naphthalene

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Shanghai, China – December 26, 2025 – This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methylthio)naphthalene**, a key aromatic sulfur compound relevant to researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualizations to facilitate a deeper understanding of its structural characteristics.

Executive Summary

2-(Methylthio)naphthalene is a naphthalene derivative containing a methylthio group. Its structural elucidation is crucial for its application in various scientific fields. This guide summarizes its key spectroscopic data, providing a foundational resource for its identification and characterization.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **2-(Methylthio)naphthalene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data for **2-(Methylthio)naphthalene** provide valuable insights into its hydrogen and carbon framework.

^1H NMR Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.79 - 7.73	m	H-4, H-5, H-8	H-3
7.69	s	H-1	
7.45 - 7.39	m	H-6, H-7	
7.32	dd	8.6, 1.9	
2.55	s	-SCH ₃	

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
137.9	C-2
133.6	C-8a
132.0	C-4a
128.8	C-8
127.7	C-5
127.5	C-4
126.5	C-6
126.0	C-7
125.1	C-1
124.7	C-3
15.6	-SCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(Methylthio)naphthalene** shows characteristic absorption bands corresponding to its aromatic and methylthio groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3055	Weak	Aromatic C-H Stretch
2921	Weak	-CH ₃ Stretch
1588	Medium	Aromatic C=C Stretch
1492	Medium	Aromatic C=C Stretch
1448	Medium	-CH ₃ Asymmetric Bend
1320	Medium	
1268	Medium	
1127	Medium	
1069	Medium	
899	Strong	
853	Strong	Aromatic C-H Bend
812	Strong	Aromatic C-H Bend
739	Strong	Aromatic C-H Bend
623	Medium	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2-(Methylthio)naphthalene** confirms its molecular weight and reveals characteristic fragments.

m/z	Relative Abundance (%)	Assignment
174	100	[M] ⁺ (Molecular Ion)
159	65	[M-CH ₃] ⁺
128	30	[C ₁₀ H ₈] ⁺ (Naphthalene)
115	20	[C ₉ H ₇] ⁺
89	10	[C ₆ H ₅] ⁺
77	5	
63	8	
51	5	

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 90 MHz for ¹H and 22.6 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a liquid film.

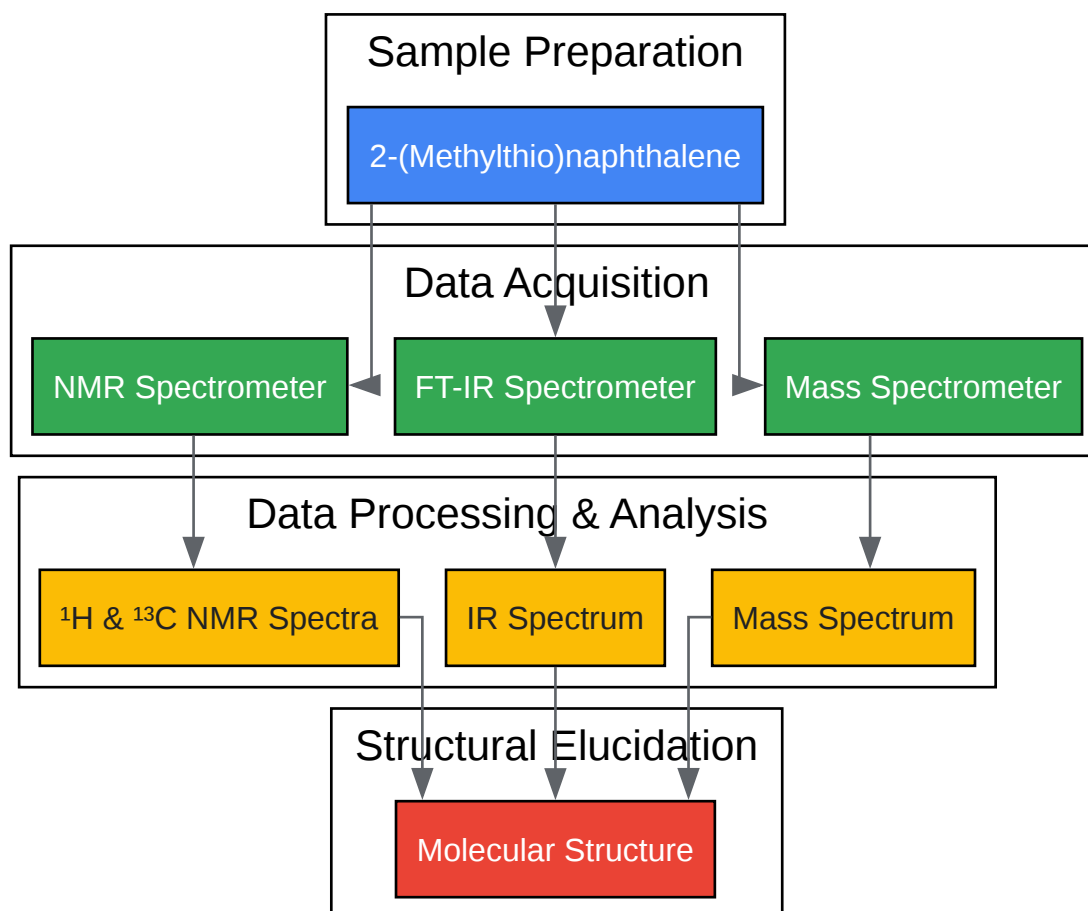
Mass Spectrometry

The mass spectrum was recorded using an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **2-(Methylthio)naphthalene**.

General Spectroscopic Analysis Workflow



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